

"1,2-Bis(phenylsulfonyl)ethane" physical and chemical properties

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Compound of Interest

Compound Name: 1,2-Bis(phenylsulfonyl)ethane

Cat. No.: B1202566

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An In-depth Technical Guide to 1,2-Bis(phenylsulfonyl)ethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **1,2-Bis(phenylsulfonyl)ethane**, a versatile organic compound. The information is curated for professionals in research and development, with a focus on data clarity, experimental reproducibility, and a clear understanding of its chemical behavior.

Core Physical and Chemical Properties

1,2-Bis(phenylsulfonyl)ethane is a white crystalline solid at room temperature. Its core properties are summarized in the tables below, providing a quick reference for laboratory applications.

Identifier	Value	Source
IUPAC Name	1,1'- (Ethane-1,2-diyl)bis(sulfonyl)dibenzene	
CAS Number	599-94-0	[1]
Molecular Formula	C ₁₄ H ₁₄ O ₄ S ₂	[1]
Molecular Weight	310.39 g/mol	[1]
Canonical SMILES	C1=CC=C(C=C1)S(=O)(=O)CCS(=O)(=O)C2=CC=CC=C2	
InChI Key	ULELOBVZIKJPAC-UHFFFAOYSA-N	[1]

Physical Property	Value	Experimental Conditions	Source
Melting Point	179-180 °C	Not specified	[2]
Boiling Point	Data not available		
Density	Data not available		
Solubility	Soluble in a wide range of common organic solvents including dioxane, THF, methylene chloride, acetone, ethanol, nitromethane, toluene, DMSO, and DMF.	Not specified	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1,2-Bis(phenylsulfonyl)ethane**. Below is a summary of available spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nucleus	Solvent	Chemical Shift (δ) in ppm	Multiplicity	Assignment	Source
^1H NMR	CDCl_3	7.95 - 7.85	m	Aromatic Protons (ortho to SO_2)	[4]
7.70 - 7.50	m	Aromatic Protons (meta and para to SO_2)	[4]		
3.60 - 3.50	m	$-\text{CH}_2-$	[4]		
^{13}C NMR	Acetone	137.67	s	Aromatic C (ipso to SO_2)	[4]
134.09	s	Aromatic C-H (para to SO_2)	[4]		
129.44	s	Aromatic C-H (meta to SO_2)	[4]		
128.21	s	Aromatic C-H (ortho to SO_2)	[4]		
50.0 (approx.)	t	$-\text{CH}_2-$	Inferred		

Infrared (IR) Spectroscopy

The IR spectrum of **1,2-Bis(phenylsulfonyl)ethane** is characterized by strong absorptions corresponding to the sulfonyl group.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Source
~3100-3000	Medium	Aromatic C-H stretch	[5]
~3000-2850	Medium	Aliphatic C-H stretch	[5]
~1350-1300	Strong	Asymmetric SO ₂ stretch	[5]
~1160-1120	Strong	Symmetric SO ₂ stretch	[5]

Mass Spectrometry (MS)

The mass spectrum of **1,2-Bis(phenylsulfonyl)ethane** provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) is expected at m/z 310.

m/z	Relative Intensity	Proposed Fragment	Source
310	Present	[M] ⁺ (C ₁₄ H ₁₄ O ₄ S ₂)	[6]
169	[M - C ₆ H ₅ SO ₂] ⁺	[6]	
141	[C ₆ H ₅ SO ₂] ⁺	[6]	
77	[C ₆ H ₅] ⁺	[6]	

Experimental Protocols

Detailed methodologies are essential for the replication of experimental results. The following sections provide protocols for the synthesis and characterization of **1,2-Bis(phenylsulfonyl)ethane**.

Synthesis of 1,2-Bis(phenylsulfonyl)ethane

The synthesis of **1,2-Bis(phenylsulfonyl)ethane** is typically a two-step process.

Step 1: Synthesis of 1,2-Bis(phenylthio)ethane[7]

This reaction involves the nucleophilic substitution of bromide ions from 1,2-dibromoethane by the thiophenolate anion.

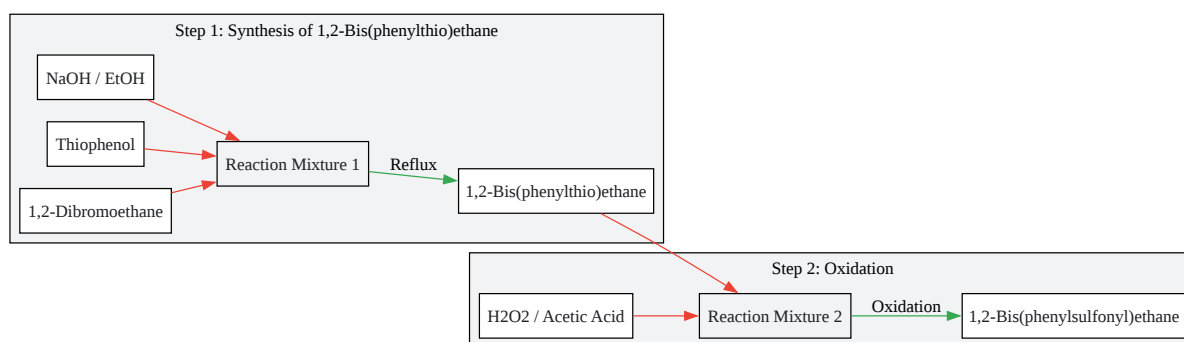
- Materials: 1,2-Dibromoethane, Thiophenol, Sodium Hydroxide, Ethanol.
- Procedure:
 - Dissolve sodium hydroxide in ethanol to prepare a solution of sodium ethoxide.
 - Add thiophenol to the sodium ethoxide solution to form sodium thiophenolate.
 - Slowly add 1,2-dibromoethane to the reaction mixture.
 - Reflux the mixture for a specified period.
 - After cooling, the product, 1,2-bis(phenylthio)ethane, precipitates and can be collected by filtration.
 - The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Oxidation of 1,2-Bis(phenylthio)ethane to **1,2-Bis(phenylsulfonyl)ethane**[3]

The sulfide is oxidized to the corresponding sulfone using a strong oxidizing agent.

- Materials: 1,2-Bis(phenylthio)ethane, Hydrogen Peroxide (30% solution), Glacial Acetic Acid.
- Procedure:
 - Dissolve 1,2-bis(phenylthio)ethane in glacial acetic acid.
 - Slowly add hydrogen peroxide solution to the mixture, controlling the temperature with an ice bath as the reaction is exothermic.
 - After the addition is complete, stir the reaction mixture at room temperature or with gentle heating to ensure complete oxidation.
 - The product, **1,2-bis(phenylsulfonyl)ethane**, will precipitate from the reaction mixture upon cooling or addition of water.

- Collect the solid product by filtration, wash with water, and dry.
- Recrystallization from a suitable solvent, such as ethanol or acetic acid, can be performed for further purification.



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Caption: Synthesis workflow for **1,2-Bis(phenylsulfonyl)ethane**.

Characterization Protocols

Melting Point Determination

- Method: Capillary tube method.
- Procedure: A small amount of the dried, powdered sample is packed into a capillary tube sealed at one end. The tube is placed in a melting point apparatus and heated slowly. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

NMR Spectroscopy

- ^1H and ^{13}C NMR:
 - Dissolve approximately 10-20 mg of **1,2-bis(phenylsulfonyl)ethane** in about 0.7 mL of a deuterated solvent (e.g., CDCl_3 or Acetone- d_6) in an NMR tube.
 - Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
 - Process the data, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared Spectroscopy

- Method: Attenuated Total Reflectance (ATR) or KBr pellet.
- Procedure (ATR): A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The IR spectrum is then recorded.
- Procedure (KBr Pellet): A small amount of the sample is ground with dry potassium bromide (KBr) powder and pressed into a thin, transparent pellet using a hydraulic press. The pellet is then placed in the spectrometer's sample holder for analysis.

Mass Spectrometry

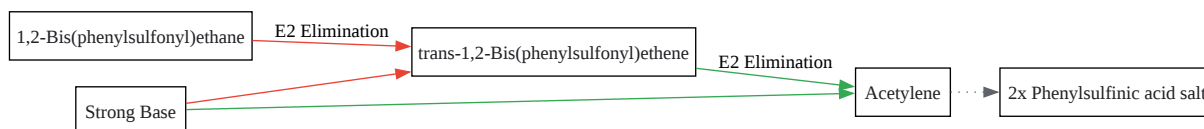
- Method: Electron Ionization (EI).
- Procedure: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam. The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

Chemical Reactivity

The chemical reactivity of **1,2-Bis(phenylsulfonyl)ethane** is primarily dictated by the presence of the two phenylsulfonyl groups, which are strong electron-withdrawing groups. This makes the protons on the ethane bridge acidic and susceptible to deprotonation by a strong base.

Elimination Reaction

A potential key reaction of **1,2-Bis(phenylsulfonyl)ethane** is a double elimination reaction to form acetylene. This reaction would proceed via an E2 mechanism in the presence of a strong, non-nucleophilic base.



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Caption: Proposed elimination reaction of **1,2-Bis(phenylsulfonyl)ethane**.

This technical guide serves as a foundational resource for understanding the core properties and behaviors of **1,2-Bis(phenylsulfonyl)ethane**. Further research into its applications, particularly in organic synthesis and materials science, is encouraged.

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